molecular formula C10H13NO3 B13134875 2-(2-Isopropoxypyridin-3-yl)aceticacid

2-(2-Isopropoxypyridin-3-yl)aceticacid

Cat. No.: B13134875
M. Wt: 195.21 g/mol
InChI Key: PEIZPZUNJRBHAV-UHFFFAOYSA-N
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Description

2-(2-Isopropoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an isopropoxy group at the second position and an acetic acid moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-isopropoxypyridine with a suitable acetic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Isopropoxypyridin-3-yl)acetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, high-pressure conditions, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Isopropoxypyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Isopropoxypyridin-3-yl)boronic acid: A related compound with a boronic acid group instead of an acetic acid moiety.

    2-(2-Isopropoxypyridin-3-yl)ethanol: A similar compound with an ethanol group.

Uniqueness

2-(2-Isopropoxypyridin-3-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an isopropoxy group and an acetic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(2-propan-2-yloxypyridin-3-yl)acetic acid

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10-8(6-9(12)13)4-3-5-11-10/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

PEIZPZUNJRBHAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CC(=O)O

Origin of Product

United States

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